Quantified Lipophilicity (LogP) of 1-Bromo-4-(cyclopentylsulfonyl)benzene vs. Methyl and Phenyl Analogs
The predicted lipophilicity (XLogP3) of 1-Bromo-4-(cyclopentylsulfonyl)benzene is 3.1 [1]. This is intermediate between the more polar methylsulfonyl analog (LogP 2.9) [2] and the more lipophilic phenylsulfonyl analog [3]. The cyclopentyl group provides a calibrated LogP that can improve membrane permeability in a drug candidate without the excessive lipophilicity of a phenyl ring, which often leads to poor solubility and metabolic instability.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 1-Bromo-4-(methylsulfonyl)benzene (CAS 3466-32-8): 2.9; 1-Bromo-4-(phenylsulfonyl)benzene (CAS 23038-36-0): No XLogP3 value directly available in source, but known to be more lipophilic due to phenyl ring. |
| Quantified Difference | ΔLogP = +0.2 vs. methyl analog |
| Conditions | Calculated property based on XLogP3 algorithm (PubChem). |
Why This Matters
A LogP difference of 0.2 can significantly impact a compound's ADME profile, affecting its solubility, permeability, and off-target binding, making the cyclopentyl analog a critical choice for lead optimization in drug discovery.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 19959963, 1-Bromo-4-(cyclopentanesulfonyl)benzene. View Source
- [2] Molbase. 1-Bromo-4-(methylsulfonyl)benzene (CAS 3466-32-8). View Source
- [3] Common Chemistry (CAS). Benzene, 1-bromo-4-(phenylsulfonyl)- (CAS 23038-36-0). View Source
